2-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
2-Bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a heterocyclic compound featuring a pyridazinone core substituted with a 1,2,4-triazole moiety and linked via an ethyl group to a brominated benzamide. This structure combines aromatic, amide, and heterocyclic functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-bromo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O2/c16-12-4-2-1-3-11(12)15(24)18-7-8-21-14(23)6-5-13(20-21)22-10-17-9-19-22/h1-6,9-10H,7-8H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIULVTMFQCAUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound that belongs to the class of triazole derivatives, known for their diverse biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H13BrN4O. It features a triazole ring which is significant in medicinal chemistry due to its interaction with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for such compounds often range from 7.8 µg/mL to 62.5 µg/mL .
Table 1: Antibacterial Activity of Related Triazole Compounds
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| Oxytetracycline (Control) | 15.6 | 31.25 | S. aureus |
| Compound A | 7.8 | 15.6 | S. aureus |
| Compound B | 15.6 | 31.25 | E. coli |
| Compound C | 31.25 | 62.5 | P. aeruginosa |
These results indicate that the synthesized triazole derivatives possess higher antibacterial activity compared to standard antibiotics like Oxytetracycline.
The mechanism by which triazole compounds exert their antibacterial effects often involves the inhibition of key bacterial enzymes or interference with cellular processes such as protein synthesis and DNA replication . Specifically, triazoles can act as enzyme inhibitors by binding to active sites, effectively blocking the enzymatic reactions necessary for bacterial survival.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives exhibited potent antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The best-performing compound showed an MIC value as low as 0.125 µg/mL against S. aureus .
- Pharmacological Profile : Another review compiled data on the pharmacological profiles of triazole derivatives, emphasizing their roles in treating infections and potential anticancer properties due to their ability to inhibit specific cellular pathways .
- Structure-Activity Relationship (SAR) : Research has also focused on the SAR of triazole compounds, identifying specific functional groups that enhance biological activity, such as halogen substitutions which improve binding affinity to target proteins .
Scientific Research Applications
The compound 2-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic molecule with a benzamide core substituted with a bromine atom and a triazole-pyridine moiety. Its unique structure gives it distinct chemical properties and potential biological activities, making it useful in scientific research.
Scientific Research Applications
This compound is significant in scientific research due to its potential applications in medicinal chemistry and antimicrobial agent development. The compound may also serve as a scaffold for creating new drugs that target specific diseases or infections.
As an Antimicrobial Agent
The presence of the triazole ring is known for its effectiveness against various pathogens, suggesting the compound may exhibit antimicrobial activity.
Binding and Interaction Studies
This compound can bind to various biological targets through multiple mechanisms. The triazole and pyridine rings enhance its ability to form hydrogen bonds and engage in π-stacking interactions with amino acids in target proteins. Such interactions are crucial for modulating enzyme activities or receptor functions.
Use in Synthesis
The synthesis of this compound typically involves several steps. Common reagents used in these reactions include bromine or N-bromosuccinimide for bromination and carbodiimides like EDCI for coupling reactions.
Uniqueness
The uniqueness of this compound lies in its combination of both triazole and pyridine rings within a benzamide framework. This dual functionality allows it to exhibit distinct chemical reactivity and biological properties that are not commonly found in similar compounds.
Structural Comparison
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-bromo-N-(2-phenylimidazo(1,2-a)pyridin-3-yl)benzamide | Structure | Contains an imidazole ring |
| N-(pyridin-2-yl)amides | Structure | Lacks the triazole component |
| 3-bromoimidazo[1,2-a]pyridines | Structure | Focuses on imidazole-pyridine interactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with 2-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide, enabling comparative analysis of substituent effects and biological relevance:
4-Bromo-N-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-ylmethyl]-benzamide (Compound 19b)
- Structure: Features a pyridazinone core with a 3-methoxybenzyl substituent and a brominated benzamide group.
- Key Data :
- The 3-methoxybenzyl and methyl groups may enhance lipophilicity and receptor binding compared to the triazole-substituted target compound .
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Structure : Replaces the 1,2,4-triazole in the target compound with a 1H-tetrazole ring.
- Key Data :
- Comparison: The tetrazole group introduces a different electronic profile and hydrogen-bonding capacity, which may alter solubility or target affinity relative to the triazole analog.
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
- Structure: Contains a pyridazinone-triazole system linked to a phenylpyrimidinone-acetamide group.
- Key Data :
Structural and Functional Analysis Table
Research Implications and Gaps
- Bioisosteric Replacements : The triazole-to-tetrazole substitution (as in ) highlights the role of heterocycles in tuning drug-like properties.
- Substituent Effects : The 3-methoxybenzyl group in Compound 19b suggests that bulky aromatic substituents may enhance receptor engagement, a hypothesis testable for the target compound.
- Data Limitations : Physical properties (e.g., solubility, logP) and detailed mechanistic studies are absent in the provided evidence, necessitating further experimental validation.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzamide?
Answer:
The compound is synthesized via multi-step routes involving:
- Radical-mediated bromination for introducing the bromo substituent, as seen in analogous pyridazine derivatives (e.g., bromination-zinc/N-methylimidazole-induced reductive elimination) .
- Nucleophilic substitution to attach the 1H-1,2,4-triazole moiety to the pyridazinone core.
- Amide coupling (e.g., EDC/HOBt or DCC-mediated) between the bromobenzoyl chloride and the aminoethyl-pyridazinone intermediate .
Key solvents include DMF or THF, with catalysts like triethylamine. Reaction progress is monitored via TLC and HPLC .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirms the integration of aromatic protons (e.g., bromobenzamide at δ 7.2–8.0 ppm) and triazole/pyridazinone backbone protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C17H14BrN6O2).
- IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and pyridazinone/triazole ring vibrations .
PubChem-derived computational data (InChI, SMILES) aids in cross-referencing experimental results .
Advanced: How can contradictory crystallographic data for triazole-containing heterocycles be resolved during structural refinement?
Answer:
- SHELX refinement : Use SHELXL for high-resolution X-ray data to address disorder in the triazole-pyridazinone moiety. Apply restraints for flexible ethyl linker groups .
- Twinned data handling : For cases of pseudo-merohedral twinning (common in heterocyclic crystals), employ TWINABS for scaling and HKL-5 for merging .
- Validation tools : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .
Advanced: What experimental design optimizes in vitro antifungal activity screening for this compound?
Answer:
- Strain selection : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) using CLSI M27/M38 protocols .
- Dose-response assays : Use 96-well plates with serial dilutions (0.5–64 µg/mL) and fluconazole as a positive control. Measure MIC90 via spectrophotometry (OD600) .
- Cytotoxicity counter-screening : Employ mammalian cell lines (e.g., HEK293) to assess selectivity indices (SI >10 preferred) .
Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced metabolic stability?
Answer:
- Trifluoromethyl substitution : Introduce CF3 groups at the benzamide para-position to improve lipophilicity (logP optimization) and resistance to oxidative metabolism .
- Triazole ring modifications : Replace 1H-1,2,4-triazole with tetrazole to enhance π-stacking in target binding pockets (e.g., CYP51 inhibition in fungi) .
- Ethyl linker elongation : Replace the ethyl group with a propyl spacer to reduce steric hindrance in active-site penetration .
Basic: What computational tools predict the binding affinity of this compound to fungal cytochrome P450 targets?
Answer:
- Molecular docking : Use AutoDock Vina or Glide (Schrödinger) with CYP51 (PDB: 1EA1) to model interactions. Prioritize triazole coordination to heme iron .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and hydrogen-bond occupancy with Thr315/Arg96 residues .
Advanced: How can crystallization challenges (e.g., poor diffraction) be mitigated for X-ray analysis?
Answer:
- Solvent screening : Use vapor diffusion with PEG/MMP precipitant kits. Co-crystallize with DMSO to improve lattice packing .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100 K.
- Synchrotron radiation : Collect data at high-energy beams (e.g., ESRF ID30B) to enhance resolution for low-quality crystals .
Basic: What are the key stability-indicating parameters for this compound under storage conditions?
Answer:
- Forced degradation studies : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor via HPLC for bromine loss (hydrolysis) or triazole ring oxidation .
- Light sensitivity : Store in amber vials under argon; assess photodegradation using UV-A/B lamps (ICH Q1B) .
Advanced: How do discrepancies between theoretical and experimental NMR spectra arise, and how are they resolved?
Answer:
- Dynamic effects : Rotameric equilibria in the ethyl linker cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
- Solvent-induced shifts : Compare DMSO-d6 vs. CDCl3 spectra; apply DFT calculations (Gaussian 16) with IEFPCM solvent models to predict shifts .
Advanced: What strategies validate the absence of polymorphic forms in bulk synthesis batches?
Answer:
- PXRD : Compare diffraction patterns to a single-crystal reference. Use TOPAS for Rietveld refinement (Rwp <10%) .
- DSC/TGA : Ensure a single endothermic melt peak (∆H fusion consistency ±5%) and no residual solvent weight loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
